(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a fluorophenyl group, a tetrazole group, and a piperazine ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Synthesis Analysis
While the exact synthesis of this compound is not known, it could potentially be synthesized through a series of reactions involving the coupling of the appropriate fluorophenyl, tetrazole, and piperazine precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the methanone (ketone) central group. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, tetrazole, and piperazine groups. For example, the tetrazole group could potentially undergo reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Analysis of Flunarizine and its Degradation Products
Flunarizine, a compound structurally related to "(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone," and its degradation products were analyzed using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). This study showcases the application of advanced chromatographic techniques in the pharmaceutical analysis of complex mixtures, highlighting the importance of understanding compound stability and degradation pathways in drug development and quality control processes (El-Sherbiny et al., 2005).
Synthesis and Biological Activity of Triazole Analogues of Piperazine
The synthesis and evaluation of triazole analogues of piperazine for their antibacterial activity against various human pathogenic bacteria demonstrate the potential of structurally related compounds in the development of new antimicrobial agents. Such research is crucial in the fight against antibiotic resistance, illustrating the application of chemical synthesis in discovering new therapeutic agents (Nagaraj et al., 2018).
Structural Exploration and Antiproliferative Activity
A novel bioactive heterocycle structurally similar to the query compound was synthesized and characterized, displaying antiproliferative activity. This study underscores the role of chemical synthesis and structural analysis in identifying compounds with potential applications in cancer therapy (Prasad et al., 2018).
Fluorescent Logic Gates
Compounds incorporating elements of the query structure were developed as fluorescent logic gates, demonstrating the intersection of organic chemistry and materials science. These compounds have potential applications in sensing, information processing, and bioimaging, highlighting the versatility of chemically complex molecules in advanced technological applications (Gauci & Magri, 2022).
Mechanism of Action
Target of action
The compound contains a tetrazole group, which is a common feature in many biologically active compounds. Tetrazoles are known to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes .
Mode of action
The exact mode of action would depend on the specific target. For instance, if the compound interacts with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a fluorophenyl group might enhance the compound’s binding affinity to its target .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain tetrazole and fluorophenyl groups are involved in pathways related to inflammation, pain sensation, and cardiovascular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. The presence of a piperazine ring could potentially enhance the compound’s solubility and absorption .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-16-8-6-15(7-9-16)19(27)25-12-10-24(11-13-25)14-18-21-22-23-26(18)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANXNAYGXXBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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